molecular formula C17H18N2 B13999408 2-(Dimethylamino)-2,3-diphenylpropanenitrile CAS No. 3699-28-3

2-(Dimethylamino)-2,3-diphenylpropanenitrile

Cat. No.: B13999408
CAS No.: 3699-28-3
M. Wt: 250.34 g/mol
InChI Key: NKMBSAPOLKGUQC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2,3-diphenylpropanenitrile is an organic compound with a complex structure that includes a dimethylamino group, two phenyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2,3-diphenylpropanenitrile typically involves the reaction of benzyl cyanide with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Benzyl cyanide and dimethylamine.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: Elevated temperature (around 100-150°C) and pressure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2,3-diphenylpropanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-2,3-diphenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2,3-diphenylpropanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in the overall structure.

    2-(Dimethylamino)ethanol: Contains a similar functional group but lacks the phenyl groups and nitrile group.

Uniqueness

2-(Dimethylamino)-2,3-diphenylpropanenitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both phenyl groups and a nitrile group makes it a versatile compound for various applications.

Properties

CAS No.

3699-28-3

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(dimethylamino)-2,3-diphenylpropanenitrile

InChI

InChI=1S/C17H18N2/c1-19(2)17(14-18,16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3

InChI Key

NKMBSAPOLKGUQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Origin of Product

United States

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